

# toxicology and safety profile of Florbetaben tracer

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Toxicology and Safety Profile of Florbetaben (18F) Tracer

## **Executive Summary**

**Florbetaben** (<sup>18</sup>F), commercially known as Neuraceq®, is a fluorine-18 labeled radiopharmaceutical agent used for Positron Emission Tomography (PET) imaging of the brain. Its primary indication is to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[1][2][3] The overall safety profile of **Florbetaben** (<sup>18</sup>F) is well-established, based on a comprehensive development program that included preclinical toxicology studies and extensive clinical trials involving over 1090 administrations to 872 subjects.[4][5] Non-clinical studies revealed no special hazards for humans.[6] In clinical use, **Florbetaben** (<sup>18</sup>F) is generally safe and well-tolerated.[7] The most common adverse reactions are mild, transient injection site reactions.[8][9][10] As a radiopharmaceutical, it contributes to a patient's long-term cumulative radiation exposure, a risk that must be weighed against its diagnostic benefit.[1][11]

## **Preclinical Toxicology**

Non-clinical data, based on conventional studies of safety pharmacology, single and repeated dose toxicity, and genotoxicity, have not revealed any special hazards for humans.[6]

## **Acute and Repeated-Dose Toxicity**



In early animal studies, **Florbetaben** was found to be well-tolerated.[12] A key study evaluated the potential toxicity of 28 days of repeated intravenous injections in rats and dogs. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be at least 20 times the maximum human dose, indicating a wide safety margin.[6] An acute radiation toxicity test of a similar compound in mice, using a dose equivalent to 9100 times the human dose, showed no significant pathological changes in major organs after 14 days.[13]

## **Genotoxicity and Carcinogenicity**

Standard genotoxicity tests were conducted as part of the preclinical safety evaluation. These toxicity trials found that **Florbetaben** (<sup>18</sup>F) has no mutagenic properties.[6][12] Long-term carcinogenicity studies are generally not required for diagnostic radiopharmaceuticals intended for a single administration, given the microdose levels and the primary risk being associated with radiation, not chemical carcinogenicity.

Table 1: Summary of Preclinical Toxicology Findings

| Study Type                | Species       | Key Findings                                                      | Reference |
|---------------------------|---------------|-------------------------------------------------------------------|-----------|
| Repeated-Dose<br>Toxicity | Rat, Dog      | 28-day IV study;<br>NOAEL ≥20 times the<br>maximum human<br>dose. | [6]       |
| Genotoxicity              | Not Specified | No mutagenic properties discovered.                               | [6][12]   |
| Safety Pharmacology       | Not Specified | No special hazards for humans identified.                         | [6]       |

## **Clinical Safety and Tolerability**

The clinical development program for **Florbetaben** (<sup>18</sup>F) established a robust safety and efficacy profile.[4] The overall safety assessment is based on data from 978 administrations to 872 subjects.[7][14]

#### **Human Pharmacokinetics**



Following an intravenous bolus injection of 300 MBq of **Florbetaben** (<sup>18</sup>F), the tracer is rapidly distributed. Approximately 6% of the injected radioactivity reaches the brain within 10 minutes. [6][14] The tracer is highly bound to plasma proteins (>98.5%).[6] It is cleared from the plasma with a mean biological half-life of about one hour, primarily through the hepatobiliary system.[7] By 12 hours post-injection, up to 30% of the injected radioactivity is excreted in the urine.[15]

## **Clinical Trial Safety Profile**

Across multiple clinical trials, **Florbetaben** (<sup>18</sup>F) has been shown to be safe and well-tolerated. [7][16] No serious adverse reactions related to the administration of the tracer have been reported.[5][9][14] The safety profile remains consistent, with no overall differences observed in geriatric subjects (65 years and older) compared to younger adults.[1][14]

#### **Adverse Reactions**

The most frequently reported adverse drug reactions are mild to moderate in severity and of short duration.[8][9] These are predominantly localized to the injection site.[8][17] Allergic reactions, though rare, are possible, with potential symptoms including rash, itching, swelling, and difficulty breathing.[18]

Table 2: Most Common Adverse Reactions in Clinical Trials

| Adverse Reaction                     | Frequency | Severity         | Reference |
|--------------------------------------|-----------|------------------|-----------|
| Injection Site Pain                  | 3.4%      | Mild to Moderate | [9][10]   |
| Injection Site<br>Erythema (Redness) | 1.7%      | Mild to Moderate | [9][10]   |
| Injection Site Irritation            | 1.1%      | Mild to Moderate | [9][10]   |

## **Radiation Dosimetry**

As with all radiopharmaceuticals, the use of **Florbetaben** (<sup>18</sup>F) involves exposure to ionizing radiation. The long-term cumulative radiation exposure is associated with an increased risk of cancer.[1][11][17] The effective dose is within the range of other <sup>18</sup>F-labeled diagnostic agents. [19] Patients are advised to hydrate and void frequently to minimize radiation exposure to the bladder.[1]



#### **Estimated Absorbed Radiation Doses**

Dosimetry studies have been conducted in healthy volunteers to determine the absorbed radiation dose in various organs. The organs receiving the highest radiation doses are the gallbladder and the urinary bladder wall, consistent with the hepatobiliary and renal routes of excretion.[19]

Table 3: Estimated Absorbed Radiation Doses for a 300 MBq Administration of **Florbetaben** (18F)

| Organ                      | Mean Absorbed Dose<br>(mGy/300 MBq) -<br>Caucasian[19] | Mean Absorbed Dose<br>(mGy/300 MBq) -<br>Japanese[19] |
|----------------------------|--------------------------------------------------------|-------------------------------------------------------|
| Gallbladder wall           | 41.1                                                   | 45.6                                                  |
| Urinary bladder wall       | 20.9                                                   | 36.8                                                  |
| Upper large intestine wall | 16.2                                                   | 23.4                                                  |
| Liver                      | 15.6                                                   | 18.3                                                  |
| Small intestine            | 13.5                                                   | 18.9                                                  |
| Uterus                     | 8.1                                                    | 11.4                                                  |
| Ovaries                    | 6.3                                                    | 8.4                                                   |
| Red marrow                 | 5.4                                                    | 6.6                                                   |
| Brain                      | 4.8                                                    | 6.0                                                   |
| Effective Dose (mSv)       | 5.8                                                    | 8.1                                                   |

## Safety in Specific Populations Pregnancy and Lactation

The safety of **Florbetaben** (18F) has not been established in pregnant women. All radiopharmaceuticals have the potential to cause fetal harm, and administration should only be considered if the potential benefit justifies the potential risk to the fetus.[1] For lactating women,



it is recommended to temporarily discontinue breastfeeding, and to pump and discard breast milk to minimize radiation exposure to the infant.[1]

#### **Pediatric and Geriatric Use**

The safety and effectiveness of **Florbetaben** (<sup>18</sup>F) have not been established in pediatric patients.[1][20] In contrast, clinical studies have demonstrated no overall differences in safety or effectiveness in geriatric subjects compared to younger adults, and no geriatric-specific problems have been identified that would limit its usefulness in the elderly.[1][20]

### **Renal and Hepatic Impairment**

The pharmacokinetics of **Florbetaben** (18F) have not been formally characterized in patients with renal or hepatic impairment.[6][18] However, mild to moderate renal impairment did not appear to influence the efficacy of the tracer, and no dose adjustments are recommended.[15] The effect of hepatic impairment has not been studied.[15]

# Key Experimental Methodologies Preclinical Repeated-Dose Toxicity Study Protocol

- Objective: To assess the potential toxicity of Florbetaben following repeated intravenous administration.
- Test System: Rats and Dogs.[6]
- Administration Route: Intravenous injection.[6]
- Dosing Regimen: Daily administration for 28 consecutive days.[6]
- Dose Levels: Multiple dose levels were tested, with the highest dose being at least 20 times the maximum recommended human dose.[6]
- Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.
- Outcome: Determination of the No-Observed-Adverse-Effect Level (NOAEL).



### **Human Radiation Dosimetry Study Protocol**

- Objective: To determine the biodistribution and calculate the absorbed radiation dose and effective dose of **Florbetaben** (18F).
- Test System: Healthy adult volunteers (studies included both Caucasian and Japanese cohorts).[19]
- Administration: A single intravenous bolus injection of a known activity of Florbetaben (18F)
   (e.g., 300 MBq).[7]
- Imaging Protocol: A series of whole-body PET scans performed at multiple time points over several hours (e.g., up to 6 hours) post-injection to measure the distribution and clearance of radioactivity from the body.[21]
- Data Analysis:
  - Regions of interest (ROIs) are drawn around source organs on the PET images.
  - Time-activity curves (TACs) are generated for each source organ to quantify the cumulated activity.[21]
  - Dosimetry software (e.g., OLINDA/EXM) is used to calculate the absorbed dose for each organ and the total body effective dose based on the MIRD (Medical Internal Radiation Dose) schema.[21]

## Pivotal Phase 3 Safety and Efficacy Study (Histopathology Correlation)

- Objective: To establish the sensitivity and specificity of **Florbetaben** (18F) PET imaging for detecting neuritic β-amyloid plaques by correlating in-vivo imaging results with post-mortem brain histopathology.[4][22]
- Study Population: End-of-life patients with a range of cognitive statuses who consented to brain autopsy.[3][22]
- Methodology:



- In-Vivo PET Imaging: Subjects received an injection of Florbetaben (18F) followed by a brain PET scan.
- Image Interpretation: The PET scans were interpreted by multiple, independent, blinded readers who were trained to classify the scans as "amyloid positive" or "amyloid negative" based on a validated visual assessment methodology.[6]
- Post-Mortem Analysis: Following the patient's death, an autopsy was performed, and brain tissue was analyzed using histopathology (e.g., Bielschowsky silver staining) to determine the density of neuritic β-amyloid plaques, which served as the standard of truth.[23][24]
- Correlation: The in-vivo PET scan results (positive/negative) from the blinded readers
  were compared against the definitive post-mortem histopathology findings to calculate the
  sensitivity and specificity of the tracer.[6][24]

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for Preclinical Safety Assessment of Florbetaben.





Click to download full resolution via product page

Caption: Workflow for a Typical Florbetaben Clinical Safety & Efficacy Trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety Information Neuraceq® Florbetaben F-18 | Life Molecular Imaging [neuraceq.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA Approves Piramal Imaging's Neuraceq<sup>™</sup> (florbetaben F18 injection) for PET Imaging of Beta-Amyloid Neuritic Plaques in the Brain [prnewswire.com]
- 4. mdpi.com [mdpi.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Beta-amyloid imaging with florbetaben PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. About Neuraceq® Florbetaben F-18 Injection | Life Molecular Imaging [neuraceq.com]
- 10. European Commission Grants Orphan Drug Designation to Florbetaben (18F) for Diagnosis of ATTR Amyloidosis [prnewswire.com]
- 11. Florbetaben F 18: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Florbetaben for PET Imaging of Beta-Amyloid Plaques in the Brain PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of [18F]Florbetazine for Aβ Plaques and a Head-to-Head Comparison Study with [11C]Pittsburgh Compound-B ([11C]PiB) in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Florbetaben F 18: Alzheimer's Uses, Side Effects, Dosage [medicinenet.com]
- 18. What are the side effects of Florbetaben F-18? [synapse.patsnap.com]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]



- 20. Florbetaben f 18 (intravenous route) Side effects & uses Mayo Clinic [mayoclinic.org]
- 21. Radiation dosimetry of florbetapir F 18 PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. | BioWorld [bioworld.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. fiercehealthcare.com [fiercehealthcare.com]
- To cite this document: BenchChem. [toxicology and safety profile of Florbetaben tracer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10761153#toxicology-and-safety-profile-of-florbetaben-tracer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com